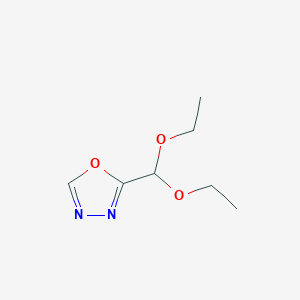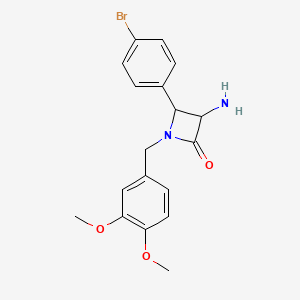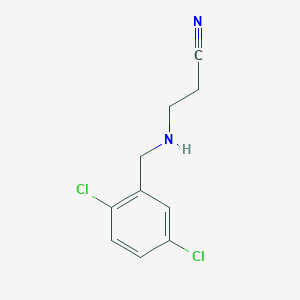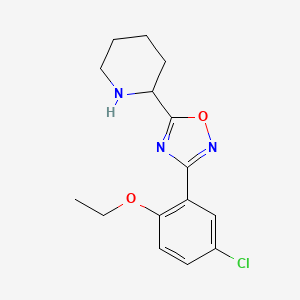
tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate: , also known by its chemical formula C₁₂H₂₄N₂O₂, is a heterocyclic compound. It features a tert-butyl group (t-Bu) attached to a carbamate moiety, which contains a piperidine ring and a pyridine ring. This compound exhibits interesting properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes:
- One synthetic route involves the reaction of tert-butyl isocyanate with 2-(piperidin-2-yl)pyridine. The reaction proceeds under mild conditions, forming the desired tert-butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate.
- Another approach is the carbamylation of 2-(piperidin-2-yl)pyridine using tert-butyl chloroformate as the carbamoylating agent.
Industrial Production:
Unfortunately, specific industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate: can undergo various reactions:
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butanol.
Substitution Reactions: The tert-butyl group can be substituted by other functional groups.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Materials Science: Its properties make it interesting for materials applications.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C15H23N3O2 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl N-(5-piperidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-13-8-7-11(10-17-13)12-6-4-5-9-16-12/h7-8,10,12,16H,4-6,9H2,1-3H3,(H,17,18,19) |
Clé InChI |
ZDNLVWBDLVKZEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)




![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)



